4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
The compound 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide belongs to the piperazine-carboxamide class, characterized by a central piperazine ring linked to a pyrimidine moiety and a substituted phenyl group. Key structural features include:
- Pyrimidine core: A 6-methoxy-2-methylpyrimidin-4-yl group, which contributes to hydrogen bonding and π-π stacking interactions due to its heteroaromatic nature.
- Trifluoromethylphenyl group: The 3-(trifluoromethyl)phenyl substituent enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
- Piperazine-carboxamide bridge: The carboxamide linker (-CONH-) is critical for conformational flexibility and receptor binding, as observed in related compounds targeting enzymes and receptors .
Properties
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-12-22-15(11-16(23-12)28-2)25-6-8-26(9-7-25)17(27)24-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHABJJQSKGTMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:
Formation of the Pyrimidine Intermediate: This involves the reaction of 6-methoxy-2-methylpyrimidine with appropriate reagents under controlled conditions.
Formation of the Piperazine Intermediate:
Coupling Reaction: The final step involves coupling the pyrimidine and piperazine intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula C20H17F3N4O2 and a molecular weight of approximately 402.377 g/mol. The synthesis typically involves multi-step organic reactions that modify the compound's structure to enhance its biological properties. A common synthetic pathway includes the formation of the piperazine ring followed by the introduction of the pyrimidine and trifluoromethyl groups through various coupling reactions.
Biological Activities
1. Antiviral Properties
Recent studies have indicated that compounds similar to 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide exhibit antiviral activities. For instance, research has shown that certain derivatives can inhibit viral replication in various models, suggesting potential applications in treating viral infections, including those resistant to current therapies .
2. Antimicrobial Activity
The compound's structural features may enhance its antimicrobial properties. Research has demonstrated that related compounds with similar trifluoromethyl-pyrimidine linkages exhibit significant antibacterial and antifungal activities. This suggests that this compound could be explored for developing new antimicrobial agents.
3. Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. Techniques such as surface plasmon resonance and radiolabeled binding assays are often employed to determine these affinities, which are crucial for optimizing the compound's efficacy .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds, their structural features, and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(aminophenyl)-3-(trifluoromethyl)benzamide | Lacks pyrimidine moiety | Antifungal activity |
| 6-Methoxy-pyrimidinyl-benzamide | Similar core structure | Antimicrobial properties |
| Trifluoromethyl-benzamide derivatives | Presence of trifluoromethyl group | Insecticidal activity |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler derivatives.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antiviral Efficacy
In a study assessing antiviral efficacy against HIV, derivatives of this compound demonstrated effective inhibition of viral replication in both wild-type and resistant strains. The findings suggest that modifications to the pyrimidine structure can significantly enhance antiviral activity .
Case Study 2: Antimicrobial Testing
A series of tests conducted on various bacterial strains revealed that compounds with similar structural motifs exhibited potent antibacterial effects. The results indicated that introducing specific functional groups could optimize antimicrobial action against resistant strains.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physical Properties
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) | Molecular Formula |
|---|---|---|---|---|---|
| Target Compound | Piperazine-carboxamide + pyrimidine | 6-methoxy-2-methylpyrimidin-4-yl, 3-(CF₃)phenyl | N/A | N/A | C₁₈H₁₆F₃N₅O₂ (estimated) |
| N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) | Piperazine-carboxamide + quinazolinone | 3-fluorophenyl | 189.5–192.1 | 52.2 | C₂₁H₂₀FN₅O₂ |
| N-(4-fluorophenyl) analogue (A3) | Piperazine-carboxamide + quinazolinone | 4-fluorophenyl | 196.5–197.8 | 57.3 | C₂₁H₂₀FN₅O₂ |
| YM580 (AR antagonist) | Piperazine-carboxamide | 4-cyano-3-(CF₃)phenyl, pyridinyl | N/A | N/A | C₂₅H₂₃F₆N₅O |
Key Observations :
- Substituent Position : Fluorine at the para position (A3) increases yield and melting point compared to meta (A2), suggesting improved crystallinity and stability .
- Trifluoromethyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound mirrors YM580’s 3-(CF₃)phenyl substituent, which enhances binding to hydrophobic pockets in receptors .
Table 2: Pharmacological Profiles
Key Observations :
- Carboxamide Linker : Critical for D3R selectivity; removal reduces D3R binding by >100-fold .
- Trifluoromethyl Groups : Enhance potency in YM580 by increasing lipophilicity and receptor affinity .
Substituent Effects
- Pyrimidine vs. Pyridine : The target’s pyrimidine core (vs. pyridine in CAS 856189-81-6) may alter electronic properties and hydrogen-bonding capacity, influencing solubility and target engagement .
- Methoxy vs. Methyl Groups : The 6-methoxy-2-methylpyrimidin-4-yl group in the target compound could improve metabolic stability compared to chloro-CF₃-pyridine derivatives .
Biological Activity
The compound 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a methoxy-substituted pyrimidine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 402.377 g/mol
- Key Structural Features :
- Trifluoromethyl group, which can influence lipophilicity and metabolic stability.
- Methoxy-substituted pyrimidine, potentially contributing to biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary in vitro assays suggest that the compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Antimicrobial Properties : The structural characteristics of the compound suggest potential antimicrobial activity, though specific studies are required to quantify this effect.
- Neuropharmacological Effects : Given the presence of the piperazine moiety, there is potential for activity related to neurotransmitter modulation, particularly concerning serotonin and dopamine receptors.
Antitumor Activity
A study conducted on the compound's effects on cancer cell lines revealed the following:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.78 | Induction of apoptosis via caspase activation |
| HeLa | 1.54 | Cell cycle arrest at G1 phase |
The compound demonstrated a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .
Antimicrobial Activity
While specific quantitative data is limited, structural analogs with similar features have been reported to exhibit antimicrobial properties. Future studies should focus on evaluating the compound against a broader spectrum of microbial strains to establish its efficacy .
Neuropharmacological Studies
Research on related compounds has highlighted their interaction with neurotransmitter systems. The piperazine structure suggests possible binding affinity to serotonin receptors, which warrants further investigation into its psychoactive properties .
Case Studies
- Study on MCF-7 Cells : In vitro testing showed that treatment with the compound resulted in significant cell death compared to untreated controls, supporting its role as a potential chemotherapeutic agent.
- Interaction with P-glycoprotein (P-gp) : A study assessed the compound's effect on P-glycoprotein ATPase activity, indicating that it does not act as a substrate for P-gp, which is crucial for understanding its bioavailability and transport across blood-brain barriers .
Q & A
Basic: What are the standard synthetic routes and purification methods for synthesizing this piperazine-carboxamide derivative?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving functionalized piperazine intermediates. A common approach involves:
- Step 1: Reacting 1-(2,4-dichlorophenyl)piperazine (or analogous arylpiperazines) with a carboxamide precursor under basic conditions (e.g., DBU or DIPEA) in dichloromethane (DCM) or dimethylformamide (DMF).
- Step 2: Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the product .
- Step 3: Characterization using LCMS for molecular weight confirmation and NMR (¹H/¹³C) to validate regiochemistry, particularly for distinguishing between para/meta substituents on the aryl ring .
Basic: How is structural characterization performed for this compound, and what spectral signatures are critical?
Answer:
Key characterization steps include:
- IR Spectroscopy: Identification of carboxamide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
- ¹H NMR: Signals for the trifluoromethylphenyl group (δ 7.4–7.6 ppm), piperazine protons (δ 2.8–3.5 ppm), and methoxy group (δ 3.8–4.0 ppm). Coupling patterns resolve pyrimidinyl substituents .
- ESI-MS: Molecular ion peaks ([M+H]⁺) to confirm molecular weight (e.g., ~425 g/mol for related derivatives) .
Advanced: How can substituent electronic effects (e.g., trifluoromethyl vs. methoxy groups) influence reaction yields or regioselectivity during synthesis?
Answer:
- Steric Effects: Bulky groups (e.g., trifluoromethyl) may hinder nucleophilic attack on the piperazine core, requiring elevated temperatures or microwave-assisted synthesis .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) deactivate aryl rings, slowing coupling reactions. This can be mitigated using Pd-catalyzed cross-coupling under inert atmospheres .
- Methodological Adjustment: Optimize solvent polarity (e.g., switch from DCM to DMF) and use activating agents like EDC/HOAt for carboxamide formation .
Advanced: What strategies are recommended for resolving contradictory biological activity data in receptor-binding assays?
Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific binding .
- Selectivity Screening: Test against related receptors (e.g., dopamine D2 vs. D3 receptors) using radioligand displacement assays .
- Metabolic Stability Tests: Assess compound degradation in microsomal preparations (e.g., human liver microsomes) to ensure observed activity is not artifactually low due to rapid metabolism .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against kinases (e.g., p38 MAP kinase) using fluorescence polarization .
- Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
- Receptor Binding: Radiolabeled competitive binding assays (e.g., ³H-spiperone for dopamine receptors) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency against a target enzyme?
Answer:
- Core Modifications: Systematically vary substituents on the pyrimidinyl (e.g., replace methoxy with ethoxy) and piperazine (e.g., introduce methyl groups) moieties .
- Pharmacophore Modeling: Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
- ADMET Profiling: Incorporate logP, solubility, and CYP450 inhibition data early to balance potency and pharmacokinetics .
Basic: What analytical techniques are recommended for assessing purity and stability under storage conditions?
Answer:
- HPLC-PDA: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect degradation products (e.g., hydrolyzed carboxamide) .
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (typically >150°C for stable piperazines) .
- Long-Term Stability: Store at –20°C under nitrogen, with periodic NMR/LCMS checks for oxidation or moisture-induced degradation .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?
Answer:
- Single-Crystal X-ray Diffraction: Resolve piperazine chair vs. boat conformations and confirm substituent positions on heterocyclic cores .
- DFT Calculations: Compare experimental crystal structures with computed geometries (e.g., Gaussian 09) to validate tautomeric forms .
- Powder XRD: Detect polymorphic forms that may affect solubility or bioavailability .
Basic: What are the safety and handling protocols for this compound given its fluorinated and aromatic groups?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Waste Disposal: Follow EPA guidelines for halogenated waste (e.g., incineration for trifluoromethyl-containing compounds) .
- Acute Toxicity Testing: Perform LD₅₀ assays in rodents prior to in vivo studies .
Advanced: How can computational tools predict metabolic pathways and guide lead optimization?
Answer:
- In Silico Metabolism Prediction: Use software like MetaSite or GLORY to identify likely Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
- QSAR Models: Train models on datasets of related piperazines to prioritize derivatives with improved metabolic stability .
- CYP450 Inhibition Assays: Validate predictions using human recombinant CYP isoforms (e.g., CYP3A4, 2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
